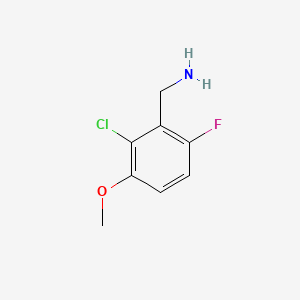

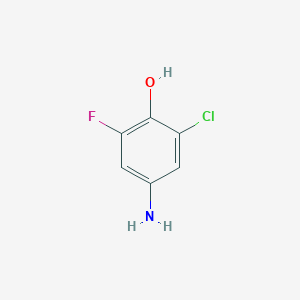

2-Chloro-6-fluoro-3-methoxybenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Chloro-6-fluoro-3-methoxybenzylamine is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of halogen atoms, such as chlorine and fluorine, alongside a methoxy group attached to a benzylamine structure, suggests that this compound could exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of halogenated benzylamines and related compounds has been explored in several studies. For instance, the synthesis of 2-fluorobenzylamine has been investigated, revealing insights into the effects of ring fluorination on molecular flexibility and dynamics . Similarly, the synthesis of various substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines has been reported, demonstrating the influence of different substituents on biological activity . These studies provide a foundation for understanding the synthetic approaches that could be applied to 2-Chloro-6-fluoro-3-methoxybenzylamine.

Molecular Structure Analysis

The molecular structure of halogenated benzylamine derivatives has been studied using techniques such as X-ray diffraction. For example, the crystal structures of isomeric methoxy substituted bis-chloro bridged palladium(II) dimers have been determined, providing insights into the bond lengths and angles that could be expected in similar compounds . Additionally, the crystal structure of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone has been analyzed, revealing the orientation of phenyl rings relative to the planar furanone . These findings are relevant for understanding the molecular geometry of 2-Chloro-6-fluoro-3-methoxybenzylamine.

Chemical Reactions Analysis

The reactivity of halogenated benzylamines and related compounds has been the subject of various studies. For instance, the formation and reactions of chloro-methoxy-carbene have been explored, highlighting the potential for these species to undergo fragmentation or addition reactions . Additionally, the synthesis and reactivity of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been investigated, providing insights into the types of reactions that halogenated methoxymethyl compounds can participate in . These studies suggest possible reaction pathways and transformations for 2-Chloro-6-fluoro-3-methoxybenzylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzylamines are influenced by their molecular structure. The presence of halogen atoms and methoxy groups can affect properties such as solubility, boiling point, and reactivity. For example, the rotational spectrum of 2-fluorobenzylamine has been studied, showing the impact of fluorination on molecular flexibility and tunneling motions . The crystal structure analysis of various halogenated compounds provides additional data on molecular packing and intermolecular interactions, which are crucial for understanding the physical properties of these compounds . These studies contribute to a comprehensive understanding of the physical and chemical properties of 2-Chloro-6-fluoro-3-methoxybenzylamine.

Aplicaciones Científicas De Investigación

Imaging Agent Synthesis

One application of derivatives of 2-Chloro-6-fluoro-3-methoxybenzylamine is in the synthesis of imaging agents. For instance, 6-Fluoro-PBR28, a radiotracer for imaging the TSPO 18 kDa with PET, showcases the potential of these derivatives in medical imaging. This compound and its chloro/bromo counterparts were synthesized and labeled with fluorine-18, demonstrating their utility in neuroinflammation imaging via PET (Damont et al., 2011).

Antimicrobial and Antituberculosis Agents

Derivatives have also been evaluated for their cytotoxic and antimicrobial activities. Isatin derivatives, including those with modifications similar to 2-Chloro-6-fluoro-3-methoxybenzylamine, showed significant in vitro cytotoxic activities against various cancer cell lines, indicating their potential in chemotherapy (Reddy et al., 2013). Moreover, 6-(2-furyl)-9-(p-methoxybenzyl)purines have been synthesized and demonstrated inhibitory growth of Mycobacterium tuberculosis, presenting a novel approach to antimycobacterial drug design (Braendvang & Gundersen, 2007).

Anti-inflammatory and Anticancer Research

Fluorine-substituted derivatives have been explored for their anti-inflammatory activities. Specifically, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives displayed potent inhibitory effects on LPS-induced NO secretion, suggesting their relevance in anti-inflammatory and potentially anticancer therapies (Sun et al., 2019).

Organometallic Chemistry

In organometallic chemistry, palladium(II) complexes containing cytokinins derived from 6-benzylaminopurine, including 6-(2-methoxybenzylamino)purine derivatives, have been synthesized and tested against various human tumor cell lines, demonstrating the intersection of coordination chemistry with oncology (Trávníček et al., 2005).

Organic Synthesis

These compounds are also pivotal in organic synthesis. For example, a study on the preparation of secondary amines from primary amines using 2-Nitrobenzenesulfonamides highlighted the versatility of 2-Chloro-6-fluoro-3-methoxybenzylamine derivatives in synthesizing complex organic molecules (Kurosawa et al., 2003).

Safety and Hazards

This compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The associated hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), and P304+P340 (IF INHALED: remove person to fresh air and keep comfortable for breathing) .

Propiedades

IUPAC Name |

(2-chloro-6-fluoro-3-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3H,4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAJULXALLCUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-3-methoxybenzylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2519092.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2519093.png)

![5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2519095.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2519101.png)

![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2519102.png)

![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2519106.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2519109.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519110.png)

![2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2519112.png)